Naphtho[2,3-d][1,3]dioxole-6-carbonitrile
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Overview
Description
Naphtho[2,3-d][1,3]dioxole-6-carbonitrile is an organic compound with the molecular formula C₁₂H₇NO₂ and a molecular weight of 197.189 g/mol . It is classified as an aromatic heterocyclic compound and is known for its unique structure, which includes a naphthalene ring fused with a dioxole ring and a nitrile group at the 6-position .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphtho[2,3-d][1,3]dioxole-6-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Naphtho[2,3-d][1,3]dioxole-6-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of naphtho[2,3-d][1,3]dioxole-6-amine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Naphtho[2,3-d][1,3]dioxole-6-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Naphtho[2,3-d][1,3]dioxole-6-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing its activity .
Comparison with Similar Compounds
Similar Compounds
Naphtho[2,3-d][1,3]dioxole: Lacks the nitrile group, making it less reactive in certain chemical reactions.
Naphthalene: A simpler aromatic compound without the dioxole ring, resulting in different chemical properties.
Benzodioxole: Contains a benzene ring fused with a dioxole ring, but lacks the extended naphthalene structure.
Uniqueness
Naphtho[2,3-d][1,3]dioxole-6-carbonitrile is unique due to its combination of a naphthalene ring, a dioxole ring, and a nitrile group. This structure imparts distinct chemical reactivity and potential biological activity, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
benzo[f][1,3]benzodioxole-6-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7NO2/c13-6-8-1-2-9-4-11-12(15-7-14-11)5-10(9)3-8/h1-5H,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKDFUPGVIMSEPZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C=C(C=CC3=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30326866 |
Source
|
Record name | Naphtho[2,3-d][1,3]dioxole-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30326866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4943-58-2 |
Source
|
Record name | Naphtho[2,3-d][1,3]dioxole-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30326866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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